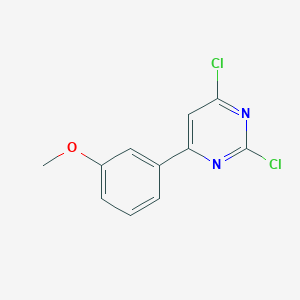
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine
Cat. No. B1399740
Key on ui cas rn:
850250-73-6
M. Wt: 255.1 g/mol
InChI Key: MRZMXUOCLZBIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07582645B2
Procedure details


Trichloropyrimidine (11.83 g, 64.49 mmol) was added to a solution of 3-methoxyphenylboronic acid (9.8 g, 64.49 mmol) in a solvent mixture of ethanol (30 mL), toluene (30 mL) and 2M aqueous sodium bicarbonate (96.7 mL) at rt. The resulting mixture was degassed under vacuum for several min before the flask was purged with nitrogen. Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium (II)dichloromethane adduct (2.4 g, 3.22 mmol) was added and the resulting mixture was heated for 3 h at 50° C. The cooled reaction mixture was filtered through a silica gel pad and the pad was washed with acetone. The filtrated was evaporated under reduced pressure. The crude material was purified by column chromatography eluting with a gradient of 0 to 45% ethyl acetate/hexanes to give 2,4-dichloro-6-(3-methoxy-phenyl)-pyrimidine as a white solid (14.4 g, 65.4%). MS ES 255 (M+H)+, calcd 255, RT=3.35 min.





[Compound]
Name
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium (II)dichloromethane
Quantity
2.4 g
Type
reactant
Reaction Step Two

Yield
65.4%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:3]([Cl:9])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH3:10][O:11][C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1.C(O)C.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[Cl:8][C:5]1[N:4]=[C:3]([Cl:9])[CH:2]=[C:7]([C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([O:11][CH3:10])[CH:17]=2)[N:6]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.83 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC(=NC1)Cl)Cl
|
|
Name
|
|
|
Quantity
|
9.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1)B(O)O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
96.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
[Compound]
|
Name
|
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium (II)dichloromethane
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was degassed under vacuum for several min before the flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purged with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooled reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through a silica gel pad
|
WASH
|
Type
|
WASH
|
|
Details
|
the pad was washed with acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrated was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of 0 to 45% ethyl acetate/hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=CC(=N1)Cl)C1=CC(=CC=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.4 g | |
| YIELD: PERCENTYIELD | 65.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
